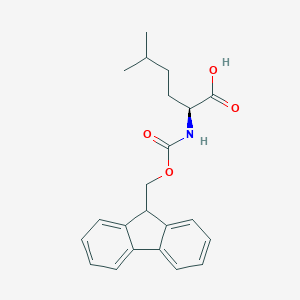

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

説明

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of FMOC-HLE-OH is the amino group of amino acids. It is used as a protecting group in peptide synthesis . The FMOC group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

FMOC-HLE-OH acts as a protecting group for amines during peptide synthesis . The FMOC group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for FMOC group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of FMOC-HLE-OH in peptide synthesis affects the biochemical pathway of peptide bond formation. The FMOC group protects the amino group of an amino acid, allowing for the formation of peptide bonds without interference from the amino group .

Pharmacokinetics

The efficiency of its use in peptide synthesis is influenced by factors such as reaction conditions and the presence of other functional groups .

Result of Action

The use of FMOC-HLE-OH in peptide synthesis results in the formation of peptides with protected amino groups. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .

Action Environment

The action of FMOC-HLE-OH is influenced by the reaction conditions, particularly the pH. As the FMOC group is base-labile, a basic environment is required for its removal . Additionally, the presence of other functional groups can influence the efficiency of FMOC-HLE-OH in peptide synthesis .

生物活性

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid is a complex compound that exhibits significant biological activity, primarily due to its structural features, which include a fluorenyl group and an amino acid derivative framework. This article explores its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.31 g/mol. The compound features:

- Fluorenyl Group : Provides steric bulk and the potential for π-π stacking interactions.

- Methoxycarbonyl Group : Enhances solubility and reactivity.

- Hexanoic Acid Backbone : Contributes hydrophobic properties, influencing membrane permeability.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in combating infections.

- Anti-inflammatory Effects : The fluorenyl moiety enhances interaction with biological membranes, which may modulate inflammatory pathways.

- Antitumor Activity : Structural analogs have shown promise in cancer therapy by influencing signaling pathways related to tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory mediators | |

| Antitumor | Inhibition of cancer cell proliferation |

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of fluorenone derivatives, revealing that modifications in the aryl moiety significantly affect inhibitory activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a lead compound in drug development for infectious diseases .

Case Study 2: Antitumor Potential

Research on fluorenone derivatives demonstrated their ability to act as topoisomerase inhibitors, critical enzymes in DNA replication and repair processes. The introduction of linear alkyl groups enhanced antiproliferative activity compared to branched structures. This suggests that this compound could be optimized for improved anticancer properties .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

- Protection of Amino Groups : Using fluorenylmethoxycarbonyl (Fmoc) groups to protect the amino function during peptide synthesis.

- Formation of the Hexanoic Acid Backbone : Employing standard organic reactions to construct the aliphatic chain.

- Deprotection : Removing the Fmoc group under mild conditions to yield the final product.

Table 2: Synthetic Steps Overview

| Step | Description |

|---|---|

| Protection | Fmoc protection of amino groups |

| Backbone Formation | Synthesis of hexanoic acid structure |

| Deprotection | Removal of protective groups |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOQOPBFLFQOJJ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589225 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180414-94-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180414-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。